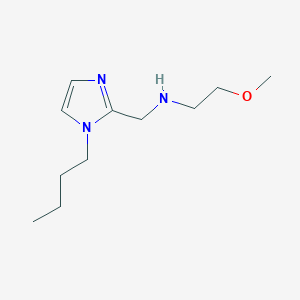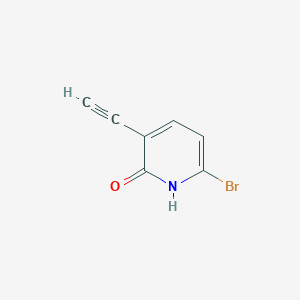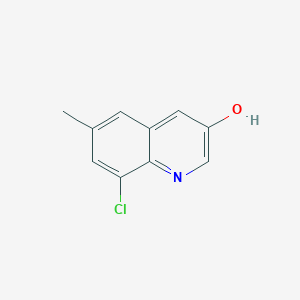
(1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine is a chemical compound with a complex structure that includes an imidazole ring, a butyl group, and a methoxyethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine typically involves the reaction of 1-butylimidazole with a suitable alkylating agent, followed by the introduction of the methoxyethylamine group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring or the methoxyethylamine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
(1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The methoxyethylamine group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Butyl-1H-imidazol-2-yl)methanol
- (1-Butyl-1H-imidazol-2-yl)-acetic acid
- 1-(1-Butyl-1H-imidazol-2-ylmethyl)-piperazine
Uniqueness
(1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethylamine moiety differentiates it from other similar compounds, potentially offering enhanced reactivity and solubility.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H21N3O |
|---|---|
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
N-[(1-butylimidazol-2-yl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C11H21N3O/c1-3-4-7-14-8-5-13-11(14)10-12-6-9-15-2/h5,8,12H,3-4,6-7,9-10H2,1-2H3 |
Clé InChI |
FSPTYPCSPFPQFB-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C=CN=C1CNCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanamine](/img/structure/B13716564.png)



![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B13716589.png)
![2-Tetrazolo[1,5-a]pyridin-5-ylethanol](/img/structure/B13716602.png)




